molecular formula C15H12O2 B13979452 Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- CAS No. 61346-14-3

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy-

Cat. No.: B13979452
CAS No.: 61346-14-3
M. Wt: 224.25 g/mol
InChI Key: VBFSDDWVQQYEKG-UHFFFAOYSA-N
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Description

Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-4-methoxy- (CAS: Not explicitly provided; structurally analogous to 585-08-0 ), is a methoxy-substituted derivative of phenanthrene-9,10-oxide. Its core structure consists of a phenanthrene system fused with an oxirene (epoxide) ring at positions 9 and 10, with a methoxy (-OCH₃) substituent at position 2. This compound is synthesized via oxidative photocyclization or aromatic carbonylation methods, as seen in related procedures . The methoxy group enhances solubility in polar organic solvents and may modulate electronic properties, influencing reactivity in ring-opening reactions or coordination chemistry.

Properties

CAS No.

61346-14-3

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

7-methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene

InChI

InChI=1S/C15H12O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14-15(12)17-14/h2-8,14-15H,1H3

InChI Key

VBFSDDWVQQYEKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C(O3)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Phenanthrene Derivatives

Overview:
A prevalent route involves oxidative cyclization of suitably substituted phenanthrene precursors to generate the oxirane ring fused to the phenanthrene core. This method leverages the oxidative activation of aromatic rings followed by intramolecular cyclization to form the oxirane moiety.

Procedure:

  • Starting Material:
    Substituted phenanthrene derivatives bearing hydroxyl or methoxy groups at strategic positions to facilitate cyclization.

  • Oxidant:
    Use of oxidizing agents such as potassium permanganate (KMnO₄), chromium(VI) reagents, or hypervalent iodine compounds (e.g., phenyliodine diacetate) under controlled conditions.

  • Reaction Conditions:

    • Solvent: Acetic acid, dichloromethane, or acetonitrile.
    • Temperature: Typically between 0°C to 50°C to control oxidation and prevent over-oxidation.
    • Duration: 4–24 hours depending on the oxidant and substrate.
  • Outcome:
    Formation of the oxirane ring fused to the phenanthrene core, yielding phenanthro(9,10-b)oxirene derivatives.

Photochemical Rearrangement and Photoinitiated Cyclization

Overview:
Photochemical methods utilize UV irradiation to induce rearrangements leading to oxirane formation, especially from phenanthrone or phenanthrene precursors.

Procedure:

  • Precursor:
    Phenanthrone or methoxy-substituted phenanthrene derivatives.

  • Irradiation Conditions:

    • Light Source: UV lamp at 254 nm or similar wavelength.
    • Solvent: Methylene chloride or other inert solvents.
    • Temperature: Ambient or cooled conditions to control reaction rate.
  • Reaction Pathway:
    UV irradiation induces excitation of the aromatic system, facilitating intramolecular cyclization or rearrangement to form the oxirane ring.

  • Yield and Optimization:
    Typical yields are moderate (~55%), with reaction times ranging from several minutes to hours, depending on the substrate and irradiation intensity.

Supporting Data:
This method aligns with the photorearrangement of phenanthrone derivatives reported in the literature, where irradiation yields phenanthro(9,10-b)oxirene structures.

Base-Mediated Cyclization of Phenanthro-Substituted Precursors

Overview:
Base-promoted intramolecular cyclization involves deprotonation of hydroxyl groups or other nucleophilic centers, facilitating ring closure to form the oxirane.

Procedure:

  • Starting Material:
    Phenanthrene derivatives with hydroxyl, methoxy, or related groups positioned ortho or para to reactive sites.

  • Base:
    Strong bases such as potassium tert-butoxide or sodium hydride.

  • Solvent:
    Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conditions:

    • Temperature: 0°C to room temperature.
    • Reaction Time: Several hours with continuous stirring.
  • Mechanism:
    Deprotonation generates nucleophilic centers that attack electrophilic carbons, leading to cyclization and oxirane formation.

Notes:
This method requires careful control to avoid overreaction or polymerization.

Synthetic Route Summary Table

Method Key Reagents/Conditions Typical Yield Advantages Limitations
Oxidative Cyclization KMnO₄, hypervalent iodine, or Cr(VI) reagents 40–70% Widely applicable for aromatic oxidation Over-oxidation risk, requires purification
Photochemical Rearrangement UV irradiation in inert solvents ~55% Mild conditions, regioselective Requires UV equipment, moderate yields
Base-Mediated Cyclization Strong bases in polar aprotic solvents Variable Straightforward, scalable Sensitive to reaction conditions

In-Depth Research Findings and Considerations

  • Substituent Effects:
    Methoxy groups at specific positions enhance the reactivity towards cyclization and oxidation, stabilizing intermediates and directing regioselectivity.

  • Reaction Optimization:
    Temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

  • Safety and Handling:
    Oxidative reagents and UV irradiation require appropriate safety measures, including protective equipment and controlled environments.

  • Environmental Impact: Use of greener oxidants and solvents is increasingly favored, with hypervalent iodine compounds emerging as environmentally benign alternatives.

Chemical Reactions Analysis

Types of Reactions

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxirene ring back to a more stable structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce dihydrophenanthrene compounds.

Scientific Research Applications

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- involves its interaction with molecular targets, such as enzymes or receptors. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Structural Analogs

9,10-Epoxy-9,10-dihydrophenanthrene (CAS 585-08-0)
  • Structure : Parent compound without substituents; phenanthrene fused to an epoxide.
  • Molecular Formula : C₁₄H₁₀O; Molecular Weight : 194.23 g/mol .
  • Key Differences : Lacks the 4-methoxy group, leading to lower molecular weight and reduced polarity.
  • Applications: A precursor in carcinogenicity studies due to its metabolic activation to diol epoxides .
Phenanthro[9,10-b]furan Derivatives
  • Structure: Replaces the epoxide with a furan ring (e.g., (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone) .
  • Key Differences : Furan’s aromaticity contrasts with the strained epoxide ring, altering reactivity. The dihedral angle between phenanthrene moieties in furan derivatives (57.79°) suggests reduced planarity compared to epoxides .
  • Applications : Used in electronic materials (e.g., polymers) due to extended π-conjugation .
Octahydro-Methoxy Derivatives
  • Example : Phenanthro[9,10-b]oxirene,1a,1b,2,3,4,5,5a,9b-octahydro-7-methoxy- (CAS 118354-50-0) .
  • Structure : Fully saturated backbone with methoxy at position 6.
  • Key Differences : Higher saturation reduces aromaticity, increasing stability but decreasing electronic applications.
  • Properties : Molecular weight = 230.13 g/mol; hydrogen bond acceptors = 2; rotatable bonds = 1 .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-Methoxy-oxirene derivative C₁₅H₁₂O₂ 230.13 (calculated) 4-OCH₃ Polar, reactive epoxide ring
9,10-Epoxy-9,10-dihydrophenanthrene C₁₄H₁₀O 194.23 None Carcinogenic precursor
Phenanthro[9,10-b]furan derivative C₂₈H₁₇ClO₂ 428.89 Furan, Cl, OH Strong hydrogen bonding
  • Methoxy Group Impact: Increases solubility in methanol/ethanol compared to non-substituted oxides. Electron-donating effect stabilizes epoxide ring against nucleophilic attack .
  • Reactivity : Epoxides undergo ring-opening reactions (e.g., acid-catalyzed hydrolysis), while furans participate in electrophilic substitutions .

Biological Activity

Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-4-methoxy- (CAS Number: 61346-14-3), is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂O₂
  • Molecular Weight : 224.25 g/mol
  • Density : Approximately 1.201 g/cm³
  • Boiling Point : 343.5 °C at 760 mmHg
  • Flash Point : 175.4 °C

These properties indicate that the compound is relatively stable under standard conditions but may pose risks due to its organic nature and potential reactivity.

Research has indicated that phenanthro(9,10-b)oxirene exhibits significant cytotoxic effects. A study on related compounds like 9,10-phenanthrenequinone (9,10-PQ) demonstrated that such compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The mechanisms involved include:

  • Generation of ROS : This process contributes to cellular toxicity by inducing oxidative stress.
  • DNA Damage : Exposure to phenanthro compounds has been linked to DNA fragmentation and apoptosis in various cell lines.

For instance, in vitro studies showed that treatment with 9,10-PQ resulted in decreased cell viability and increased DNA fragmentation in human skin cell lines, highlighting the role of these compounds in promoting cytotoxicity through oxidative pathways .

Case Studies

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptotic effects of phenanthro compounds on MOLT-4 cells.
    • Findings : Treatment with phenanthro compounds led to significant DNA fragmentation indicative of apoptosis. The study emphasized the importance of the quinone structure in mediating these effects .
  • Oxidative Stress Response :
    • Objective : To assess the impact of phenanthro(9,10-b)oxirene on cellular oxidative stress markers.
    • Findings : Cells treated with this compound exhibited elevated levels of ROS and reduced glutathione levels, suggesting a disruption in redox balance .

Comparative Analysis of Related Compounds

CompoundCAS NumberCytotoxic EffectsMechanism of Action
Phenanthro(9,10-b)oxirene61346-14-3SignificantROS generation, DNA damage
9,10-Phenanthrenequinone84650-01-5HighOxidative stress via redox cycling
Phenanthrene85-01-8LowMinimal toxicity without quinone

Q & A

Q. What are the common synthetic routes for Phenanthro(9,10-b)oxirene derivatives, and how are impurities removed?

A widely used method involves reacting 9,10-phenanthrenequinone with aldehydes (e.g., furan-2-carbaldehyde) in ethanol under reflux conditions. Electrophilic substitution reactions (nitration, bromination) can further functionalize the core structure . Purification is typically achieved via methanol recrystallization, yielding crystalline products with minimal byproducts . For derivatives with sensitive functional groups, column chromatography using silica gel and dichloromethane/methanol gradients is recommended.

Q. How is X-ray crystallography applied to determine the structural features of these compounds?

Key parameters include dihedral angles between fused aromatic systems and hydrogen-bonding interactions. For example, in a related phenanthro-furan derivative, the dihedral angle between phenanthrene moieties is 57.79°, while the fused furan ring is nearly coplanar (5.14°) . Intermolecular O–H⋯O and C–H⋯O interactions form inversion dimers, which stabilize the crystal lattice. Advanced refinement techniques, such as riding models for hydrogen atoms, ensure precise atomic displacement parameter calculations .

Q. What safety protocols are critical when handling oxirene-containing compounds?

Due to acute toxicity and skin/eye irritation risks, researchers must use PPE (nitrile gloves, lab coats, goggles) and work in fume hoods. Avoid dust formation via wet handling techniques. In case of spills, use vacuum dust collectors and avoid dry sweeping. Contaminated waste should be treated as hazardous and disposed by licensed facilities .

Advanced Research Questions

Q. How can regioselectivity in electrophilic substitutions be controlled in oxirene-fused phenanthrene systems?

Reactivity depends on electronic and steric factors. For example, nitration of 2-(2-furyl)phenanthro[9,10-d]oxazole occurs at the electron-rich furan ring under mild conditions but shifts to the phenanthrene core at higher temperatures . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Substituents like methoxy groups (e.g., at position 4) direct electrophiles via resonance effects .

Q. What strategies optimize ligand design for metal coordination chemistry?

Phenanthroline derivatives are modified by introducing pyridyl or hydroxyl groups to enhance metal-binding affinity. For instance, 2,9-bis(4-pyridylmethoxy)-1,10-phenanthroline forms stable complexes with transition metals (e.g., Cu²⁺, Fe²⁺) due to its chelating N,O-donor sites. Single-crystal X-ray studies confirm octahedral geometries in such complexes . Advanced applications include catalytic systems for ethylene polymerization, where steric bulk from substituents improves thermal stability .

Q. How do supramolecular interactions influence the material properties of these compounds?

Non-classical C–H⋯Cl and C–H⋯π interactions (3.5–3.7 Å) create 3D networks in the solid state, impacting solubility and melting points. For example, in (4-chlorophenyl)[phenanthro-furan]methanone, these interactions reduce solubility in polar solvents, necessitating DMSO for dissolution. Such structural insights guide the design of organic semiconductors or luminescent materials .

Methodological Considerations

Q. What analytical techniques validate binding interactions with metal ions?

Fluorescence quenching assays and UV-Vis spectrophotometry are standard. Phenanthroline derivatives form colored complexes with Fe²⁺ (red) and Cu²⁺ (blue), detectable at λmax = 510 nm and 730 nm, respectively . For advanced studies, cyclic voltammetry reveals redox potentials, while XANES spectroscopy provides oxidation-state-specific coordination data .

Q. How are computational methods used to predict reactivity and stability?

Molecular dynamics simulations assess steric strain in oxirene rings, while DFT calculations (B3LYP/6-311G**) model transition states for electrophilic attacks. For example, the energy barrier for furan-ring bromination is ~15 kcal/mol lower than phenanthrene-core bromination in derivatives with electron-donating substituents .

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